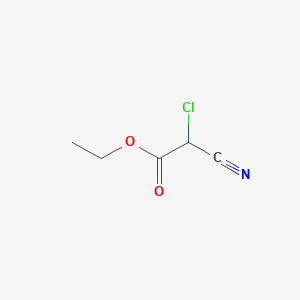

Ethyl chlorocyanoacetate

CAS No.: 18964-26-6

Cat. No.: VC14401751

Molecular Formula: C5H6ClNO2

Molecular Weight: 147.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18964-26-6 |

|---|---|

| Molecular Formula | C5H6ClNO2 |

| Molecular Weight | 147.56 g/mol |

| IUPAC Name | ethyl 2-chloro-2-cyanoacetate |

| Standard InChI | InChI=1S/C5H6ClNO2/c1-2-9-5(8)4(6)3-7/h4H,2H2,1H3 |

| Standard InChI Key | XLKNEDJUGDVJDP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C#N)Cl |

Introduction

Chemical Identity and Physical Properties

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (C=O ester), and ~600 cm⁻¹ (C-Cl) .

-

NMR:

Synthesis and Industrial Production

Laboratory Methods

Ethyl chlorocyanoacetate is typically synthesized via chlorination of ethyl cyanoacetate or esterification of chlorocyanoacetic acid:

-

Chlorination Route:

-

Esterification Route:

Industrial-Scale Production

-

Catalysts: Hydrotalcite or phase-transfer catalysts improve transesterification efficiency .

-

Key Steps:

Reactivity and Applications

Key Reactions

-

Knoevenagel Condensation:

-

Cycloadditions:

-

Zwittazido Cleavage:

Applications in Pharmaceuticals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume